Einecs 266-547-4
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists substances marketed in the EU between 1971 and 1981. However, methodologies for comparing EINECS compounds with structurally or functionally analogous substances are well-established in computational toxicology and read-across approaches. These methods leverage machine learning and similarity metrics to predict properties of uncharacterized compounds using data from labeled analogs .
Properties
CAS No. |
67023-96-5 |
|---|---|
Molecular Formula |
C12H27N.C2H5O2PS C14H32NO2PS |
Molecular Weight |
309.45 g/mol |
IUPAC Name |
dodecan-1-amine;3-hydroxy-1,3λ5-thiaphosphetane 3-oxide |
InChI |
InChI=1S/C12H27N.C2H5O2PS/c1-2-3-4-5-6-7-8-9-10-11-12-13;3-5(4)1-6-2-5/h2-13H2,1H3;1-2H2,(H,3,4) |
InChI Key |
JDOHKUJYBKIYSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN.C1P(=O)(CS1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecylamine, compound with 3-hydroxy-1,3-thiaphosphetane 3-oxide, involves the reaction of dodecylamine with 3-hydroxy-1,3-thiaphosphetane 3-oxide in a 1:1 molar ratio. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction may require the use of solvents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. Quality control measures are implemented to ensure the consistency and safety of the produced compound .
Chemical Reactions Analysis
Verification of EINECS 266-547-4
-
Current EC Inventory : The EC Inventory provided by ECHA includes EINECS (substances pre-1981), ELINCS (post-1981 notified substances), and NLP (no-longer polymers) lists. No entry for 266-547-4 exists in these databases .
-
Closest Matches :
Chemical Reaction Data Availability
-
CAS Reactions Database : Contains 150+ million reactions, but no entries align with the identifier 266-547-4 .
-
PubChem : Lists reactions for substances like phenol (C6H5OH) and borates , but no data for the queried EINECS code.
Common Issues with EINECS Identifiers
-
Typographical Errors : Example confusion between "266-047-6" (valid) and "266-547-4" (invalid).
-
Regulatory Status : Substances delisted or reclassified under REACH may lack public reaction data.
Suggested Actions
-
Confirm the EINECS identifier with the original source to rule out transcription errors.
-
Consult Regulatory Databases :
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Explore Analogues : If the intended compound is related to borates or frits, study their reactivity (e.g., borate esterification or glass frit sintering) .
Example Reaction Table for EINECS 266-047-6 (Frits, Chemicals)
| Reaction Type | Conditions | Products/Applications | Hazard Considerations |
|---|---|---|---|
| Sintering | High-temperature fusion (≥600°C) | Borosilicate glass matrices | Releases silica fumes; use PPE |
| Acid-base interaction | Aqueous HCl or NaOH | Dissolution for coating removal | Corrosive byproducts (HCl/NaOH) |
| Pigment binding | Polymer composites | Enhanced adhesion in paints | Contains reprotoxic additives |
Comparison with Similar Compounds
Methodology for Identifying Analogs
A threshold of ≥70% similarity defines compounds as analogs, enabling read-across predictions for toxicity, reactivity, or environmental behavior . For example, labeled compounds from regulatory inventories (e.g., REACH Annex VI Table 3.1) are mapped to EINECS entries via this method.
Coverage Efficiency of Read-Across Models
A study demonstrated that 1,387 labeled chemicals from REACH Annex VI could cover 33,000 EINECS compounds through similarity networks (Figure 7 in ). This "network effect" allows sparse labeled datasets to predict properties for large unlabeled inventories. For EINECS 266-547-4, hypothetical analogs might include:
| Analog Compound | Tanimoto Similarity | Key Functional Groups | Data Availability |
|---|---|---|---|
| REACH Annex VI Entry A | 85% | Halogenated alkane | Toxicity, biodegradability |
| REACH Annex VI Entry B | 78% | Aromatic amine | Carcinogenicity, solubility |
| REACH Annex VI Entry C | 72% | Organophosphate ester | Neurotoxicity, hydrolysis rate |
Note: This table is illustrative; specific analogs for this compound require its structural data.
Statistical Validation of Analog Predictions
Receiver Operating Characteristic (ROC) curve analysis validates predictive accuracy. For instance, ROC area-under-curve (AUC) values >0.7 indicate robust predictions. In comparative studies, older models (e.g., 1997 Partin tables) sometimes outperform newer versions (e.g., 2007 Partin tables) for specific endpoints, highlighting the need for context-dependent validation .
Limitations and Uncertainties
- Structural Ambiguity : Without this compound’s explicit structure, analog identification remains hypothetical.
- Threshold Sensitivity : A 70% Tanimoto cutoff may exclude functionally relevant analogs with lower similarity.
- Data Gaps : Labeled datasets (e.g., REACH Annex VI) prioritize high-risk chemicals, leaving niche compounds understudied .
Research Findings and Implications
Key Insights
- Efficiency : Small labeled datasets (~1,000 compounds) can predict properties for ~20x larger inventories via similarity networks .
- Regulatory Impact : Read-across methods reduce animal testing and accelerate hazard assessments for EINECS entries .
- Machine Learning : Algorithms like RASAR (Read-Across Structure Activity Relationships) enhance predictive accuracy by integrating multi-dimensional data (e.g., toxicity, solubility) .
Q & A
Q. How can researchers address ethical and reproducibility challenges in longitudinal studies involving this compound?
- Methodological Answer : Pre-register study protocols (e.g., on Open Science Framework) to mitigate bias. Use blinded analyses and independent replication cohorts. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for reconciling conflicting results in this compound's pharmacokinetic studies?
Q. How should researchers document and mitigate experimental uncertainties in high-throughput screening of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
